Sulbactam pivoxil

Descripción general

Descripción

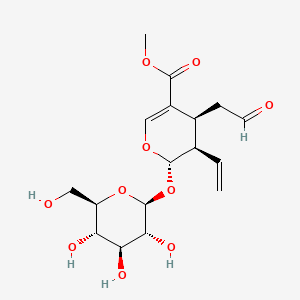

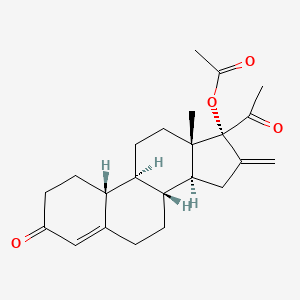

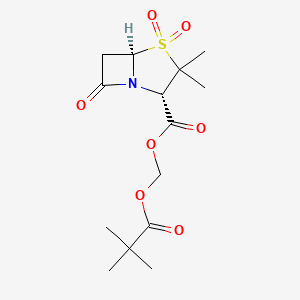

Sulbactam pivoxil is a prodrug of sulbactam . Sulbactam is a β-lactamase inhibitor which is poorly absorbed from the gastrointestinal tract . Sulbactam pivoxil has better absorption than the parent agent and provides high serum levels after oral administration .

Synthesis Analysis

Sulbactam pivoxil, a prodrug of the beta-lactamase inhibitor sulbactam, was prepared in high yield by reacting the sodium salt of sulbactam with chloromethyl pivalate in a polar solvent, then diluting the reaction mixture with water and isolating the product by filtration .Molecular Structure Analysis

The crystal structure of this β-lactamase inhibitor was obtained by X-ray diffraction analysis . Fourier-transform infrared results showed the characteristic bands of aliphatic hydrocarbons and ester groups .Chemical Reactions Analysis

The differential scanning calorimetry curve exhibited a sharp endothermic peak at 109°C corresponding to sulbactam pivoxil melting . The thermogravimetric curve revealed a mass loss at 184°C associated with a decomposition process .Physical And Chemical Properties Analysis

Particles exhibited a mean diameter of about 350μm, irregular shape crystals, and good flow properties . This powder showed a moisture content of 0.34% and a water activity of 0.463 .Aplicaciones Científicas De Investigación

β-Lactamase Inhibitor

Sulbactam pivoxil is an irreversible β-lactamase inhibitor . β-lactamase inhibitors are used to improve the efficacy of β-lactam antibiotics . They are used clinically to treat infections where the bacteria have developed resistance by the production of β-lactamase enzymes .

Antibacterial Therapy

Sulbactam pivoxil can be used with β-lactam antibiotics to improve antibacterial therapy by the oral route . The combination of amoxicillin and sulbactam pivoxil is widely used to improve the antibacterial therapy of upper respiratory tract infections .

Pharmaceutical Manufacturing

Relevant properties of Sulbactam pivoxil for pharmaceutical manufacturing are not available in the open literature . However, a solid-state characterization of Sulbactam pivoxil at the molecular, particle, and bulk levels was performed .

Powder Attributes

Particles of Sulbactam pivoxil exhibited a mean diameter of about 350 μm, irregular shape crystals, and good flow properties . This powder showed a moisture content of 0.34% and a water activity of 0.463 .

Compatibility with Excipients

Potential interactions between Sulbactam pivoxil and common pharmaceutical excipients were evaluated by thermal analysis . The endothermic peak and the enthalpies of melting were preserved in almost all the analyzed mixtures . Thermal analyses suggested that Sulbactam pivoxil is compatible with most of the evaluated excipients .

Prodrug for Oral Formulations

Considering the poor absorption in the gastrointestinal tract of this active pharmaceutical ingredient (API), the prodrug Sulbactam pivoxil is preferred for oral formulations .

Mecanismo De Acción

Target of Action

Sulbactam pivoxil is a prodrug of Sulbactam , which is a competitive, irreversible bacterial beta (β)-lactamase inhibitor . The primary targets of Sulbactam are the β-lactamase enzymes produced by bacteria that have developed resistance .

Mode of Action

Sulbactam blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This inhibition allows β-lactam antibiotics to attack and kill the bacteria .

Biochemical Pathways

The biochemical pathway primarily affected by Sulbactam is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase enzymes, Sulbactam prevents the breakdown of β-lactam antibiotics, allowing these antibiotics to inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

Sulbactam pivoxil is preferred for oral formulations due to the poor absorption of Sulbactam in the gastrointestinal tract .

Result of Action

The result of Sulbactam’s action is the improved efficacy of β-lactam antibiotics. By inhibiting β-lactamase enzymes, Sulbactam allows β-lactam antibiotics to effectively kill bacteria that would otherwise be resistant .

Action Environment

The action of Sulbactam pivoxil can be influenced by environmental factors such as humidity. The powder form of Sulbactam pivoxil has suitable physicochemical properties for processing in controlled humidity environments . Furthermore, thermal analyses suggest that Sulbactam pivoxil is compatible with most pharmaceutical excipients .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The information obtained in the present study is relevant for the development, manufacturing, and storage of formulations that include sulbactam pivoxil . The confluence of two significant global events, namely the COVID-19 pandemic and the Russia-Ukraine war, has left a lasting impact on the Sulbactam Pivoxil market landscape .

Propiedades

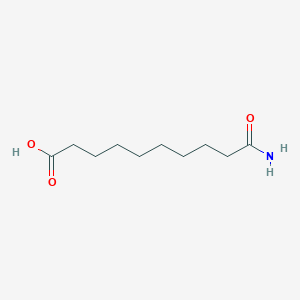

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPVYKXTRACOSQ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulbactam pivoxil | |

CAS RN |

69388-79-0 | |

| Record name | Sulbactam pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69388-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbactam pivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069388790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbactam pivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULBACTAM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0WTA96KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.